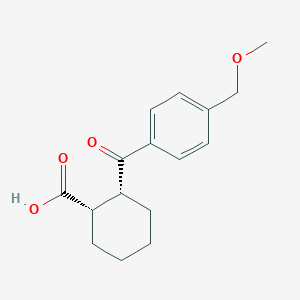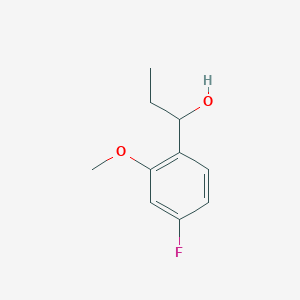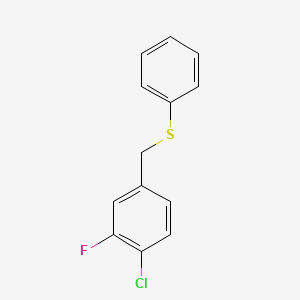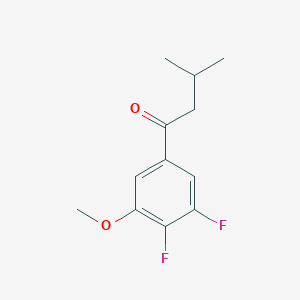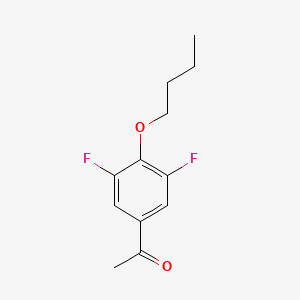
4'-n-Butoxy-3',5'-difluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-n-Butoxy-3’,5’-difluoroacetophenone is an organic compound characterized by the presence of a butoxy group and two fluorine atoms attached to an acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-n-Butoxy-3’,5’-difluoroacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3’,5’-difluoroacetophenone and n-butyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The n-butyl bromide is added to a solution of 3’,5’-difluoroacetophenone and potassium carbonate in DMF. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of 4’-n-Butoxy-3’,5’-difluoroacetophenone.
Industrial Production Methods
In an industrial setting, the production of 4’-n-Butoxy-3’,5’-difluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4’-n-Butoxy-3’,5’-difluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4’-n-Butoxy-3’,5’-difluoroacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-n-Butoxy-3’,5’-difluoroacetophenone involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular pathways by altering the expression or activity of key proteins.
Comparación Con Compuestos Similares
4’-n-Butoxy-3’,5’-difluoroacetophenone can be compared with other similar compounds such as:
4’-n-Butoxyacetophenone: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3’,5’-Difluoroacetophenone: Lacks the butoxy group, affecting its solubility and interactions.
4’-n-Butoxy-2’,6’-difluoroacetophenone: Has fluorine atoms in different positions, leading to variations in its chemical behavior.
The uniqueness of 4’-n-Butoxy-3’,5’-difluoroacetophenone lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
IUPAC Name |
1-(4-butoxy-3,5-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-3-4-5-16-12-10(13)6-9(8(2)15)7-11(12)14/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYMKCKAGLBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
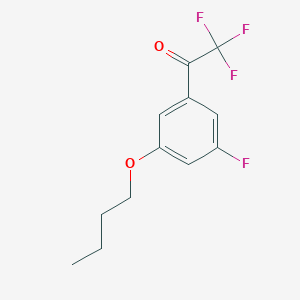
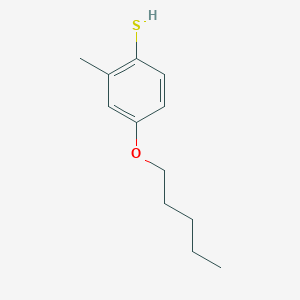

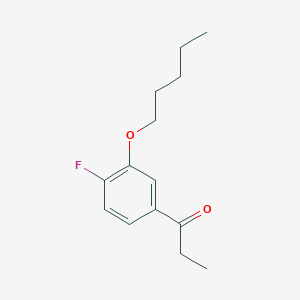
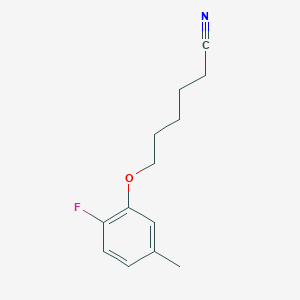
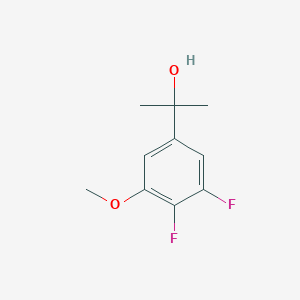

![2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8001153.png)
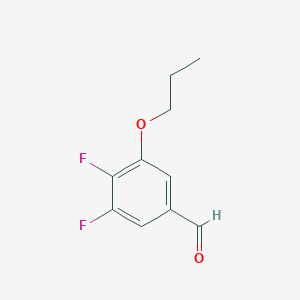
![3-[2-(1,3-Dioxanyl)]-1-(3-fluorophenyl)-1-propanol](/img/structure/B8001162.png)
